Olodaterol is a novel, enantiomerically pure, inhaled long-acting β2-adrenoceptor agonist (LABA) designed for the treatment of chronic obstructive pulmonary disease (COPD). [] It exerts its pharmacological effects by selectively binding to and activating β2-adrenergic receptors, primarily located in the lungs. [, ] Olodaterol's unique structure and high β2-receptor selectivity contribute to its long duration of action, allowing for once-daily dosing. []
Olodaterol, chemically named 6-hydroxy-8-[(1R)-1-hydroxy-2-{[2-(4-methoxyphenyl)-1,1-dimethylethyl]amino}ethyl]-2H-1,4-benzoxazin-3(4H)-one, possesses a chiral center at the carbon atom bearing the hydroxyl group and the aminoethyl side chain. [, ] The (1R)-enantiomer of olodaterol exhibits higher potency and selectivity for β2-adrenergic receptors compared to the (1S)-enantiomer. []
Olodaterol acts as a functional antagonist by binding to and activating β2-adrenergic receptors, leading to relaxation of airway smooth muscle. [, ] This activation triggers a cascade of intracellular events, including the stimulation of adenylate cyclase, which increases cyclic adenosine monophosphate (cAMP) levels. [, ] Elevated cAMP levels ultimately lead to bronchodilation, reducing airway resistance and improving airflow in the lungs. []
CAS No.: 127103-11-1
CAS No.: 1931-62-0
CAS No.: 65199-11-3
CAS No.: 489-58-7
CAS No.: 7632-10-2
CAS No.: 27233-92-7